molecular formula C22H29N3O B2850956 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049474-53-4

3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B2850956
CAS RN: 1049474-53-4
M. Wt: 351.494
InChI Key: BWQHZQIYXOVLNT-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as DPBA, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives and is structurally similar to other drugs such as risperidone and aripiprazole.

Scientific Research Applications

3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Additionally, 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease.

Mechanism Of Action

The mechanism of action of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to bind to dopamine D2 receptors and serotonin 5-HT1A receptors, which are both involved in the regulation of mood and behavior. Additionally, 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to improve cognitive function, reduce anxiety-like behavior, and increase locomotor activity. Additionally, 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide for lab experiments is its high potency and selectivity for dopamine D2 receptors and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. One area of interest is the development of more potent and selective 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide analogs that can be used for therapeutic applications. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. Additionally, further studies are needed to determine the safety and efficacy of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in human clinical trials.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, where the benzoyl chloride reacts with the amine group of the piperazine ring. The resulting product is a white crystalline solid that can be purified through recrystallization.

properties

IUPAC Name

3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-18-9-10-20(17-19(18)2)22(26)23-11-6-12-24-13-15-25(16-14-24)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQHZQIYXOVLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

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